Product packaging for Benzyl 2-ethylhexyl adipate(Cat. No.:CAS No. 58394-64-2)

Benzyl 2-ethylhexyl adipate

Cat. No.: B044421
CAS No.: 58394-64-2
M. Wt: 348.5 g/mol
InChI Key: OOUQSWGHJPCRLI-UHFFFAOYSA-N
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Description

Benzyl 2-ethylhexyl adipate is a synthetic diester compound of significant interest in polymer and materials science research, functioning as a highly effective plasticizer. Its primary research value lies in its ability to modify the physical properties of various polymers, most notably polyvinyl chloride (PVC) and other resins. The compound's mechanism of action involves intercalating between polymer chains, effectively reducing the intensity of intermolecular forces and increasing the free volume. This action results in a marked depression of the glass transition temperature (Tg), thereby imparting enhanced flexibility, improved low-temperature performance, and reduced brittleness to the final polymeric material. The unique molecular structure, incorporating both benzyl and 2-ethylhexyl groups, is engineered to provide a balance of compatibility, low volatility, and resistance to extraction. Researchers utilize this plasticizer to investigate structure-property relationships in polymer blends, develop specialized flexible films, coatings, and sealants, and study the kinetics of polymer plasticization and the long-term migration stability of additives. This high-purity reagent is essential for formulating and prototyping advanced polymeric materials with tailored mechanical characteristics for specialized industrial and laboratory applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O4 B044421 Benzyl 2-ethylhexyl adipate CAS No. 58394-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 6-O-(2-ethylhexyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-3-5-11-18(4-2)16-24-20(22)14-9-10-15-21(23)25-17-19-12-7-6-8-13-19/h6-8,12-13,18H,3-5,9-11,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUQSWGHJPCRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047528
Record name Benzyloctyl adipate
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Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58394-64-2
Record name 1-(2-Ethylhexyl) 6-(phenylmethyl) hexanedioate
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Record name Benzyloctyl adipate
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Record name Hexanedioic acid, 1-(2-ethylhexyl) 6-(phenylmethyl) ester
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Record name Benzyloctyl adipate
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Record name Benzyl 2-ethylhexyl adipate
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Record name BENZYLOCTYL ADIPATE
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Synthetic Pathways and Chemical Production Research

Esterification Reactions for Benzyl (B1604629) 2-ethylhexyl adipate (B1204190) Synthesis

The primary route for the synthesis of Benzyl 2-ethylhexyl adipate is through the esterification of adipic acid with benzyl alcohol and 2-ethylhexanol. This process typically involves the reaction of the dicarboxylic acid with the two different alcohols to form a mixed diester.

Reactant Precursors and Optimized Reaction Conditions

The key reactant precursors for the synthesis of this compound are adipic acid, benzyl alcohol, and 2-ethylhexanol. The reaction proceeds in a stepwise manner, where one of the carboxylic acid groups of adipic acid reacts with one of the alcohols, followed by the reaction of the second carboxylic acid group with the other alcohol. To achieve a high yield of the desired mixed ester, careful control of the reaction conditions is necessary.

Optimized reaction conditions often involve manipulating temperature, pressure, and the molar ratio of the reactants. The reaction temperature is a critical parameter, with studies on similar adipate esters showing that temperatures in the range of 70-80°C are favorable for achieving high yields. researchgate.net In some cases, higher temperatures of up to 180°C may be employed, particularly in industrial settings. hscprep.com.au To drive the reaction towards the formation of the ester, it is common to use an excess of one or both of the alcohol reactants. flinnsci.com The removal of water, a byproduct of the esterification, is also crucial for shifting the reaction equilibrium towards the product side. scienceready.com.au This is often achieved through azeotropic distillation.

Interactive Data Table: Optimized Reaction Conditions for Adipate Ester Synthesis

ParameterOptimized Value/RangeRationale
Temperature 70 - 180°CBalances reaction rate and prevention of side reactions.
Pressure Atmospheric or ReducedReduced pressure can aid in the removal of water.
Molar Ratio (Alcohol:Acid) >2:1An excess of alcohol drives the reaction towards completion.
Water Removal ContinuousShifts the reaction equilibrium to favor ester formation.

Catalytic Approaches in this compound Production

A variety of catalysts can be employed to facilitate the esterification reaction for producing this compound.

Homogeneous Acid Catalysts : Traditional catalysts such as sulfuric acid and p-toluenesulfonic acid are effective but can lead to challenges in product separation and may cause corrosion of equipment. rsc.org

Organometallic Catalysts : Titanium-based catalysts, like titanium tetrabutoxide, have been shown to be effective in promoting the esterification of adipic acid. unimi.it

Enzymatic Catalysts : Lipases, particularly from Candida antarctica (often immobilized as Novozym 435), have demonstrated high efficiency and selectivity in the synthesis of adipate esters. nih.govgoogle.com Enzymatic catalysis offers the advantages of milder reaction conditions and reduced byproduct formation. google.com

Ionic Liquids : Acidic ionic liquids can act as both catalysts and solvents, creating a two-phase system where the ester product separates, driving the reaction forward. nih.gov This approach is considered a more sustainable and efficient alternative to traditional methods. mdpi.com

Post-Synthesis Purification and Refining Methodologies

Following the synthesis, the crude this compound must undergo purification to remove unreacted precursors, catalysts, and byproducts.

Distillation and Extraction Techniques

Standard purification techniques for esters include distillation and extraction. scienceready.com.au

Distillation : Vacuum distillation is often employed to separate the desired ester from more volatile components like unreacted alcohols and water. unimi.it The high boiling point of this compound allows for the effective removal of lower-boiling point impurities.

Extraction : Liquid-liquid extraction can be used to wash the crude product and remove water-soluble impurities. mdpi.com For example, washing with a dilute basic solution can neutralize and remove any remaining acidic catalyst and unreacted adipic acid. scienceready.com.au This is often followed by washing with water to remove any residual base.

Sustainable and Novel Synthetic Approaches for Adipate Esters (General, for broader context)

The chemical industry is increasingly focusing on sustainable and innovative methods for the production of chemicals, including adipate esters.

One promising approach is the use of bio-based raw materials. For example, research has demonstrated the one-step conversion of bioderived mucic acid into adipates using a heterogeneous bifunctional catalyst. rsc.org This pathway offers a more sustainable alternative to the traditional petroleum-based synthesis of adipic acid. rsc.org

Enzymatic synthesis, as mentioned earlier, is a key component of green chemistry approaches to ester production. The use of lipases allows for reactions to be carried out under milder conditions, often in solvent-free systems, which reduces energy consumption and waste generation. nih.govnih.gov

The application of novel catalytic systems, such as reusable ionic liquids, also contributes to more sustainable production processes. nih.gov These catalysts can be recycled multiple times without a significant loss of activity, making the process more economical and environmentally friendly. mdpi.com Furthermore, research into solvent-free reaction conditions for enzymatic polyester synthesis is paving the way for more environmentally benign production methods. acs.org

Material Science and Industrial Application Research

Functional Roles in Specialized Formulations

Beyond its primary role as a polymer additive, Benzyl (B1604629) 2-ethylhexyl adipate (B1204190) also serves functional roles in more specialized chemical formulations.

Research on its Application in Adhesives and Sealants

In the formulation of adhesives and sealants, plasticizers like Benzyl 2-ethylhexyl adipate are used to increase flexibility and workability. chemceed.comriverlandtrading.com By lowering the glass transition temperature and elastic modulus, they help prevent the adhesive or sealant from cracking or delaminating under stress or due to temperature fluctuations. chemceed.com

The choice of plasticizer is heavily dependent on its compatibility with the base polymer of the adhesive or sealant to prevent leaching and ensure long-term performance. chemceed.com Adipate plasticizers, including di(2-ethylhexyl) adipate (a close analog to BZEHA), are specifically noted for their use in flexible packaging adhesives and cold-temperature sealants due to their excellent low-temperature performance and low viscosity. chemceed.com

A product known as BONDING AGENT 3001, which is a 1K NCO-reactive bonding agent in this compound, is designed to improve the adhesion of PVC plastisol coatings to synthetic fabrics. lanxess.com This highlights the role of BZEHA as a carrier and performance-enhancing component in adhesive systems. lanxess.com

Studies on its Inclusion in Coating Systems (e.g., inks)

This compound, also known by the acronym BOA, has been identified as a key component in advanced coating systems, particularly those involving polyvinyl chloride (PVC). Its primary function in this domain is as a plasticizer and a bonding agent, enhancing the performance and durability of coatings.

Research and commercial applications have highlighted its role in improving the adhesion of PVC plastisol coatings to synthetic fabrics such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamide (PA). lanxess.com One notable commercial product, BONDING AGENT 3001, is a 1K NCO-reactive bonding agent that utilizes this compound as its base. lanxess.com This product is recognized for its strong performance in textile lamination, plastic coatings, and textile printing applications. lanxess.com The use of this compound in such formulations offers several advantages, including being solvent-free and having low viscosity. lanxess.com

The broader category of adipate plasticizers, to which this compound belongs, is known for imparting low-temperature flexibility and resistance to oil and water in various applications, including coatings and inks. plasticisers.org While specific research on this compound in inks is limited, the functional properties of related adipate esters, such as Di-2-ethylhexyl adipate (DEHA), in improving ink flow and pigment dispersion suggest a potential area for its application. riverlandtrading.com The properties of adipate esters make them suitable for use in PVC inks, where flexibility and durability of the printed material are crucial. riverlandtrading.com

A summary of the application of this compound in a commercial bonding agent is provided in the table below.

Table 1: Commercial Application of this compound in a Coating System

Product Name Chemical Base Key Function Applications Noted Properties
BONDING AGENT 3001 This compound Adhesion promoter for PVC plastisol coatings Textile lamination, Plastic Coatings, Textile printing Strong performance, Non-phthalate, Solvent-free, Low viscosity

Academic Research on its Use as an Excipient in Material Formulations (e.g., cosmetic emollients, pharmaceutical excipients)

The application of this compound extends to its use as an excipient in cosmetic and pharmaceutical formulations, primarily leveraging its properties as a plasticizer and emollient.

In the realm of cosmetics, emollient esters are crucial for maintaining skin softness and plasticity, forming a semi-occlusive layer that provides moisturizing benefits. cosmeticsandtoiletries.com While direct academic studies on this compound as a cosmetic emollient are not widely available, the properties of related adipate esters are well-documented. For instance, Diethylhexyl Adipate is used as a skin conditioning agent and emollient, valued for its ability to trap moisture and impart a smooth, non-greasy feel to the skin. A US patent for a cosmetic film lists bis(2-ethylhexyl) adipate as a potential component of the oily phase, highlighting the utility of adipate esters in such formulations. google.com The choice of an emollient in cosmetic formulations depends on factors like polarity, molecular weight, and spreading attributes, which influence the sensory profile of the final product. cosmeticsandtoiletries.com

In the pharmaceutical industry, there is a significant trend towards replacing certain phthalate (B1215562) plasticizers due to health concerns, with adipates emerging as safer alternatives. fda.gov Phthalates like DBP and DEHP, previously used in enteric coatings of drug products, are now often substituted. fda.govresearchgate.net While specific research on this compound as a pharmaceutical excipient is not prominent, its synonym, Benzyl octyl adipate, has been noted in the context of synthesizing orally effective acid prodrugs of the β-Lactamase inhibitor Sulbactam. cymitquimica.com This suggests a potential role for the compound in pharmaceutical chemistry, although not directly as a formulation excipient in this specific instance. A patent for a pharmaceutical composition also lists bis(2-ethylhexyl) adipate as a potential excipient. google.com

The general properties of emollient esters relevant to their use in material formulations are summarized in the table below.

Table 2: General Physicochemical Properties of Emollient Esters for Cosmetic Use

Property Description Influence on Formulation
Polarity A measure of the electrical charge distribution within the molecule. Affects solubility with other ingredients and the overall feel on the skin.
Molecular Weight The mass of one mole of the substance. Influences viscosity, spreading, and absorption characteristics.
Spreading Value The ability of the emollient to spread over a surface. Determines the ease of application and the sensory experience.
Viscosity The measure of a fluid's resistance to flow. Impacts the texture and consistency of the final product.
Surface Tension The tendency of liquid surfaces to shrink into the minimum surface area possible. Affects the wetting and spreading properties of the formulation.

Environmental Behavior and Transport Research

Occurrence and Distribution in Environmental Compartments

The distribution of Benzyl (B1604629) 2-ethylhexyl adipate (B1204190) in the environment is influenced by its physical and chemical properties. While specific data for this compound is scarce, the behavior of similar adipates and phthalates provides some insight into its likely environmental partitioning.

Atmospheric Presence and Atmospheric Transport Modeling

Aquatic System Dynamics (Water Column, Sediments)

Research into the degradation of Benzyl 2-ethylhexyl adipate in aquatic environments is underway. smolecule.com Due to its lipophilic nature, it is expected to have low water solubility, which would limit its mobility in the water column and favor partitioning to sediments. smolecule.com Studies on similar compounds like di(2-ethylhexyl) phthalate (B1215562) (DEHP) show their presence in river waters and sediments. oherrero.com For instance, DEHP has been detected in various rivers globally, with concentrations in water and sediments varying significantly based on location and industrial activity. oherrero.comnih.gov Phthalates in aquatic systems can be found in both the dissolved phase and associated with suspended solid matter. mdpi.com Monitoring of industrial areas in the United States showed that for benzyl phthalates, the geometric mean concentration in surface waters was less than 0.6 µg/L and in sediments was less than 0.2 µg/g. oup.com

Terrestrial System Interactions (Soil Matrix)

The interaction of this compound with the soil matrix is a subject of current research. smolecule.com For related compounds like bis(2-ethylhexyl) phthalate (DEHP), it is known that they can bind strongly to soil. nih.gov The degradation of DEHP in soil involves hydrolysis to mono(2-ethylhexyl) phthalate and phthalic acid, which are then further mineralized or become bound to soil residues. canada.ca Studies on agricultural soils have shown the presence of various phthalate esters, with concentrations of compounds like DEHP and di-n-butyl phthalate (DnBP) being predominant. mdpi.com

Detection in Manufactured Products and Mixtures (e.g., in reaction masses with other adipates, in facemasks)

This compound is utilized as a plasticizer. nih.gov A notable finding is its presence in a "reaction mass" along with bis(2-ethylhexyl) adipate and dibenzyl adipate, as identified by the Environmental Protection Agency. epa.govnih.gov This indicates its use in mixtures with other plasticizers. While a wide range of plasticizers, including various adipates and phthalates, are used in consumer products, specific data on the detection of this compound in facemasks was not found in the reviewed literature. semanticscholar.orgresearchgate.netintertek.com Analysis of plastic food contact materials has revealed the migration of various chemicals, including bis(2-ethylhexyl) adipate (DEHA) and bis(2-ethylhexyl) phthalate (DEHP). semanticscholar.org Similarly, pyrolysis-GC-MS analysis of peritoneal dialysis bags showed the presence of bis(2-ethylhexyl) adipate and bis(2-ethylhexyl) phthalate. nih.gov

Environmental Transformation and Degradation Processes

The transformation and degradation of this compound in the environment are critical to understanding its persistence and potential impact. These processes can be broadly categorized as abiotic and biotic.

Abiotic Transformation Studies (Phototransformation in air/water, Hydrolysis)

Abiotic degradation pathways for esters like this compound include phototransformation and hydrolysis.

Phototransformation: Specific studies on the phototransformation of this compound were not found. However, for the related compound bis(2-ethylhexyl) adipate (DEHA), it is suggested that it may undergo direct photolysis as it contains a functional group that can absorb light at wavelengths greater than 290 nm. guidechem.com For other plasticizers like 2-ethylhexyl acrylate, it is expected to photolyze in sunlight. mst.dk The photolysis half-life for some phthalates like butyl-benzyl phthalate is reported to be greater than 100 days in water. researchgate.net

Hydrolysis: this compound is an ester and is expected to undergo hydrolysis. oherrero.com In aqueous environments, this reaction would lead to the formation of its constituent alcohol and acid. oherrero.com For the structurally similar Benzyl 2-Ethylhexyl Phthalate, hydrolysis results in mono-ethylhexyl phthalate and benzyl alcohol, a reaction that can be catalyzed by enzymes or occur under acidic or basic conditions. smolecule.com Estimated hydrolysis half-lives for bis(2-ethylhexyl) adipate are 3 years at a pH of 7 and 120 days at a pH of 8. guidechem.com A laboratory study on the alkaline hydrolysis of various synthetic organic esters determined the second-order rate constant for bis(2-ethylhexyl) adipate (DEHA) at pH 13 to be (4.8 ± 0.6) × 10⁻⁴ M⁻¹ s⁻¹. researchgate.net

Below is a data table summarizing hydrolysis information for related compounds.

Compound NamepHHalf-lifeSecond-Order Rate Constant (M⁻¹ s⁻¹)Reference
Bis(2-ethylhexyl) adipate (DEHA)73 yearsNot specified guidechem.com
Bis(2-ethylhexyl) adipate (DEHA)8120 daysNot specified guidechem.com
Bis(2-ethylhexyl) adipate (DEHA)13Not specified(4.8 ± 0.6) × 10⁻⁴ researchgate.net
Butyl benzyl phthalate (BBzP)13Not specified(5.9 ± 0.8) × 10⁻² researchgate.net

Biotic Degradation Pathways in Environmental Media

The biodegradation of adipate esters, including this compound, is a crucial process influencing their persistence in the environment. While specific studies on this compound are limited, research on similar compounds like di(2-ethylhexyl) adipate (DEHA) and other phthalate and adipate plasticizers provides insight into the likely degradation pathways.

Microbial metabolism is the primary route for the breakdown of these esters in aquatic and terrestrial environments such as sewage, soils, sediments, and surface waters. jmb.or.kr The initial and key step in the biodegradation of these compounds is the hydrolysis of the ester linkages. jmb.or.kr This process is typically carried out by esterase enzymes produced by a wide variety of bacteria. researchgate.netdoi.org

For instance, the degradation of di(2-ethylhexyl) phthalate (DEHP), a structurally related plasticizer, is well-studied. Bacteria such as Rhodococcus ruber and Burkholderia pyrrocinia have been shown to degrade DEHP by first hydrolyzing it to mono(2-ethylhexyl) phthalate (MEHP) and then to phthalic acid. doi.orgmdpi.com This is followed by further degradation of the aromatic ring. mdpi.com Similarly, Bacillus mojavensis has demonstrated the ability to almost completely degrade DEHP and other phthalates within days in a culture medium. iwaponline.com Fungi present in house dust have also been found to express genes capable of degrading phthalate esters through processes like hydrolysis and β-oxidation. scholaris.carsc.org

The rate and extent of biodegradation are influenced by several environmental factors, including:

Acclimation of microbial communities: Environments previously exposed to the compound tend to have microbial populations that can degrade it more effectively. nih.gov

Temperature and pH: Optimal temperature and pH ranges can significantly enhance degradation rates. For example, Burkholderia pyrrocinia showed optimal DEHP degradation at 30°C and a pH of 7.0. doi.org Rhodococcus ruber YC-YT1 also demonstrated effective degradation at 30°C and was adaptable to a wide pH range. mdpi.com

Availability of the compound: Adsorption to sediment and organic matter can reduce the bioavailability of these compounds to microorganisms, thereby slowing down degradation rates. ecetoc.org

In soil environments, bacteria like Gordonia terrae and Enterobacter species have shown significant degradation capabilities for DEHP, suggesting similar pathways could exist for adipate esters. iwaponline.com For example, Rhodococcus ruber YC-YT1 was able to remedy 79.7–95.9% of DEHP-contaminated agricultural soil, river water, and coastal sediment. mdpi.com

The general proposed biotic degradation pathway for ester plasticizers is a two-step hydrolysis:

Diester → Monoester + Alcohol

Monoester → Adipic Acid (or Phthalic Acid) + Alcohol

Following this, the adipic acid and alcohol are typically readily utilized by microorganisms as carbon sources for growth. mdpi.com

Bioaccumulation Potential and Partitioning in Environmental Systems

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues. This is often related to the compound's lipophilicity, which can be estimated by its octanol-water partition coefficient (Log Kow). Chemicals with a high Log Kow tend to be more lipophilic and have a greater potential to bioaccumulate.

For the related compound, bis(2-ethylhexyl) adipate (DEHA), the potential for bioconcentration in aquatic organisms is considered low based on a measured bioconcentration factor (BCF) of 27 in bluegill fish. nih.gov However, other related compounds, like some long-chain phthalate esters, have Log Kow values that suggest a potential for bioaccumulation. waterquality.gov.au For instance, butyl benzyl phthalate has a high potential for bioaccumulation with a Log Kow greater than 5. windows.net

Partitioning refers to how a chemical distributes itself between different environmental compartments, such as water, sediment, and air. The lipophilic nature of adipate and phthalate esters means they tend to adsorb to organic matter in soil and sediment. ecetoc.org This process reduces their concentration in the water column but can lead to their accumulation in the sediment. ecetoc.orgbohrium.com

Studies on phthalate esters in lake systems have shown that these compounds are ubiquitous in both the dissolved and particulate phases. bohrium.comresearchgate.netpku.edu.cn The distribution between water and suspended particulate matter (SPM) is complex and not always well-predicted by the compound's hydrophobicity alone. bohrium.comresearchgate.net For example, in Lake Chaohu, China, river inputs were found to be a significant source of phthalates, with higher concentrations often found in the estuary regions compared to the main lake body. pku.edu.cn

The organic carbon-normalized partition coefficient (Koc) is often used to describe the partitioning between water and sediment. However, for phthalates, the relationship between Koc and Kow has been found to be non-linear in complex environmental systems, suggesting that other factors also play a significant role in their environmental partitioning. bohrium.comresearchgate.net

Table 1: Bioaccumulation and Partitioning Data for Related Compounds

CompoundParameterValueOrganism/SystemSource
Bis(2-ethylhexyl) adipate (DEHA)Bioconcentration Factor (BCF)27Bluegill fish nih.gov
Butyl benzyl phthalate (BBP)Log Kow3.57 - 5.8- windows.net
Di(2-ethylhexyl) phthalate (DEHP)Log Koc3.98 ± 0.66 L·g⁻¹Lake Chaohu water-SPM system bohrium.comresearchgate.net
Butyl benzyl phthalate (BBP)Log Koc2.38 ± 0.86 L·g⁻¹Lake Chaohu water-SPM system bohrium.comresearchgate.net

Migration Dynamics from Polymeric Products into Environmental Receiving Media

This compound, like other plasticizers, is not chemically bound to the polymer matrix of products such as food packaging and medical devices. doi.org This allows it to migrate from the product into the surrounding environment, including food, beverages, and biological fluids. doi.orgvetdergikafkas.org

Migration from Food Packaging:

The migration of plasticizers from food contact materials is a significant route of human exposure. foodpackagingforum.org The extent of migration depends on several factors:

Fat content of the food: Lipophilic plasticizers like adipates and phthalates migrate more readily into fatty foods. vetdergikafkas.orgnih.gov

Temperature: Higher temperatures increase the rate of migration.

Contact time: Longer contact times lead to greater migration. vetdergikafkas.org

Type of polymer: The composition of the packaging material influences the diffusion rate of the plasticizer.

Studies have detected di(2-ethylhexyl) adipate (DEHA) in various food products packaged in plastic films, particularly in cheese. nih.gov In one study, DEHA was found in all 30 cheese samples packaged in DEHA-plasticized cling films, with an average concentration of 203 μg/g. nih.gov Levels in beef, pork, chicken, and fish were considerably lower. nih.gov The European Union has set a specific migration limit (SML) for DEHA of 18 mg/kg in food or food simulants. nih.gov

Migration from Medical Devices:

Medical devices made from flexible PVC, such as intravenous (IV) bags, tubing, and catheters, are another significant source of exposure to plasticizers. doi.orgresearchgate.netnih.gov Patients undergoing certain medical procedures, such as blood transfusions, dialysis, or receiving parenteral nutrition, can be exposed to higher levels of these compounds. nih.goveuropa.eu

Research has shown that di(2-ethylhexyl) phthalate (DEHP) can leach from medical devices in significant amounts. researchgate.netacs.org While DEHA is used as a DEHP alternative, it also has the potential to migrate. doi.orgresearchgate.net One study reported that the migration of DEHA can be substantially higher than that of other alternative plasticizers like TOTM. nih.gov An analysis of 72 single-use medical products found that DEHP was the major phthalate leached, with the highest amount coming from a neonatal expiratory filter set. acs.org Another study detected trace levels of bis(2-ethylhexyl) adipate in an apheresis kit. researchgate.net The amount of plasticizer that leaches depends on the type of device, the fluid it comes into contact with, and the duration of the procedure. europa.eu

Table 2: Examples of Plasticizer Migration from Polymeric Products

PlasticizerProduct TypeReceiving MediumDetected Concentration/AmountSource
Di(2-ethylhexyl) adipate (DEHA)Cling filmCheeseAverage of 203 μg/g nih.gov
Di(2-ethylhexyl) adipate (DEHA)Cling filmBeefAverage of 6.3 μg/g nih.gov
Di(2-ethylhexyl) phthalate (DEHP)Apheresis kitSimulant98.90 ± 11.42 mg released researchgate.net
Di(2-ethylhexyl) phthalate (DEHP)Neonatal expiratory filter setSimulant54,600 μg leached acs.org
Bis(2-ethylhexyl) adipateApheresis kitSimulantTrace levels researchgate.net

Advanced Analytical Methodologies for Chemical Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of Benzyl (B1604629) 2-ethylhexyl adipate (B1204190), serving to isolate the compound from other components in a sample mixture. This separation is crucial for accurate identification and quantification, preventing interference from other substances. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas chromatography is a powerful technique for the analysis of semi-volatile compounds like Benzyl 2-ethylhexyl adipate. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Detailed research findings indicate that the analysis of similar large ester plasticizers is effectively performed using a non-polar or mid-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5MS or HP-5ms). mdpi.comsemanticscholar.orglcms.cz A temperature-programmed oven is essential to ensure the elution of semi-volatile compounds. A typical program starts at a lower temperature and gradually ramps up to a final temperature around 300–325°C. lcms.cznih.gov The use of splitless injection is often preferred for trace-level analysis to maximize the amount of analyte reaching the column. semanticscholar.orgnih.gov

Table 1: Typical Gas Chromatography (GC) Parameters for the Analysis of Adipate Esters
ParameterTypical SettingReference
Column(5%-Phenyl)-methylpolysiloxane (e.g., HP-5ms, DB-5MS); 30 m x 0.25 mm ID, 0.25 µm film thickness mdpi.comsemanticscholar.orgnih.gov
Carrier GasHelium, constant flow (e.g., 1.0-1.5 mL/min) mdpi.comnih.gov
Injection ModeSplitless semanticscholar.orgnih.gov
Injector Temperature250-300°C semanticscholar.orgnih.gov
Oven ProgramInitial temp 70-150°C, ramp 10-30°C/min to 300-325°C, hold nih.govscielo.org.mx

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is suitable for analyzing this compound, especially when the compound is in a complex matrix that is not amenable to GC or when derivatization is to be avoided. This technique separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase.

For compounds like this compound, reversed-phase chromatography is the most common approach. mdpi.comnih.gov This typically involves a C18 or a phenyl-based stationary phase column. mdpi.comnih.govmedrxiv.org The mobile phase usually consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous solution, which may be buffered with agents like ammonium (B1175870) acetate (B1210297) to improve ionization for mass spectrometry detection. mdpi.comnih.govmedrxiv.org

Table 2: Typical Liquid Chromatography (LC) Parameters for the Analysis of Adipate and Phthalate (B1215562) Esters
ParameterTypical SettingReference
ColumnReversed-phase C18 or Phenyl (e.g., Acquity UPLC BEH C18, Agilent ZORBAX SB-Phenyl) mdpi.comnih.govnih.gov
Mobile PhaseGradient of Acetonitrile or Methanol and water (often with ammonium acetate) mdpi.comnih.govmedrxiv.org
Flow Rate0.25-0.40 mL/min mdpi.combiorxiv.org
Column Temperature20-40°C mdpi.comnih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is the definitive detection technique coupled with chromatography for the analysis of this compound. It provides structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments, allowing for confident identification and sensitive quantification.

Single-stage mass spectrometry, commonly using a single quadrupole analyzer coupled with GC (GC-MS), is a robust and widely used method for the identification and quantification of organic compounds. mdpi.comsemanticscholar.org In this approach, electron ionization (EI) is typically used, which imparts significant energy to the molecules, causing predictable fragmentation.

For this compound, the resulting mass spectrum would exhibit a characteristic pattern. Key fragments would include the tropylium (B1234903) ion (m/z 91) from the benzyl group, and fragments corresponding to the loss of the alkoxy groups. Analysis can be performed in full-scan mode to acquire a complete mass spectrum for identification against a spectral library, or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring only a few characteristic ions. mdpi.com For the related compound di(2-ethylhexyl) adipate (DEHA), the characteristic ion m/z 129 is often used for quantification in SIM mode. mdpi.com

Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole (QqQ) instrument, offers superior selectivity and sensitivity compared to single-stage MS. nih.govnih.gov The most common mode for quantification is Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (typically the molecular ion or a protonated adduct) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. scielo.org.mxscielo.org.mx

This technique significantly reduces background noise and chemical interferences. For this compound, the protonated molecule ([M+H]⁺, nominal m/z 349) would serve as the precursor ion in LC-MS/MS. Based on its structure and high-resolution fragmentation data, specific precursor-product ion transitions can be established for highly selective quantification. nih.gov For instance, a method for the related compound DEHA uses the transition m/z 129 → 111 for quantification. scielo.org.mxscielo.org.mx

Table 3: Proposed MRM Transitions for this compound Based on HRMS Fragmentation
Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment IdentityReference
349.291.1Benzyl/Tropylium ion nih.gov
349.2129.1Adipate-related fragment nih.gov

High-resolution mass spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provides highly accurate mass measurements (typically with errors <5 ppm). rsc.orgresearchgate.net This accuracy allows for the determination of the elemental composition of ions, enabling confident identification of unknown compounds and comprehensive profiling of complex samples without the need for reference standards for every component. biorxiv.org

LC/QTOF analysis has been successfully applied to identify this compound (under the synonym Benzyloctyl adipate). nih.gov Using electrospray ionization (ESI) in positive mode, the protonated molecule ([M+H]⁺) is detected with high mass accuracy. Subsequent MS/MS fragmentation provides a detailed fingerprint of the molecule, confirming its structure. nih.gov This technique is invaluable for non-targeted screening and identifying metabolites or degradation products in environmental and biological matrices. biorxiv.orgjst.go.jp

Table 4: High-Resolution MS/MS Fragmentation Data for this compound ([M+H]⁺)
ParameterValueReference
Instrument TypeESI-QTOF nih.gov
Precursor Ion[M+H]⁺ nih.gov
Precursor m/z (Accurate Mass)349.237336 nih.gov
Major Product Ions (m/z)91.054227, 129.054621, 219.101571, 111.044056 nih.gov

Sample Preparation and Extraction Protocols for Complex Matrices (e.g., polymer extracts, environmental samples, food matrices)

The primary challenge in analyzing this compound lies in its effective extraction from complex sample matrices, which can interfere with subsequent analysis. The choice of extraction protocol is highly dependent on the nature of the sample.

Polymer Extracts: For the analysis of plasticizers in polymeric materials, such as PVC, a common approach involves solvent extraction following the dissolution of the polymer. nih.gov A representative method includes dissolving a small, precisely weighed portion of the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.govgcms.cz The polymer is then precipitated by adding a non-solvent, such as hexane (B92381) or acetonitrile, leaving the plasticizers, including this compound, in the supernatant. nih.govgcms.cz The resulting extract can then be concentrated and analyzed. Ultrasonic extraction has also been employed to enhance the efficiency of this process. acgpubs.org

Environmental Samples: Environmental matrices like water and soil require different approaches. For water samples, solid-phase extraction (SPE) is a widely used technique. mdpi.com A large volume of water is passed through a cartridge containing a sorbent material, such as a hydrophilic-lipophilic balanced (HLB) polymer, which retains the organic analytes like adipates and phthalates. mdpi.com The analytes are then eluted with a small volume of an organic solvent. For soil and sediment samples, pressurized liquid extraction or Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone) is typically employed to extract the target compounds from the solid matrix. epa.gov

Food Matrices: The analysis of plasticizers in food is of significant interest due to potential migration from packaging materials. nih.gov For fatty foods, a liquid-liquid extraction with a non-polar solvent like isooctane (B107328) can be effective. researchgate.net For more complex food matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be adapted. uva.esuva.es This involves an initial extraction with a solvent like acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a sorbent mixture to remove interfering substances like lipids and pigments. uva.esuva.es

Below is an illustrative table of sample preparation protocols that could be adapted for the analysis of this compound in various matrices, based on methods for analogous compounds.

Table 1: Illustrative Sample Preparation and Extraction Protocols for this compound

Matrix Type Protocol Key Steps

| Polymer (e.g., PVC) | Dissolution-Precipitation | 1. Dissolve sample in Tetrahydrofuran (THF). 2. Precipitate polymer with Hexane. 3. Filter and concentrate the supernatant. | | Water | Solid-Phase Extraction (SPE) | 1. Condition an HLB cartridge. 2. Pass water sample through the cartridge. 3. Elute with Ethyl Acetate. | | Food (e.g., Cheese) | Liquid-Liquid Extraction | 1. Homogenize sample. 2. Extract with Isooctane. 3. Clean up with florisil (B1214189) if necessary. | | Food (e.g., Fruits/Vegetables) | QuEChERS | 1. Homogenize sample with Acetonitrile. 2. Add salting-out agents. 3. d-SPE cleanup with lipid removal sorbent. |

Validation of Analytical Methods: Precision, Accuracy, and Limits of Detection

Precision and Accuracy: Precision is typically expressed as the relative standard deviation (%RSD) of replicate measurements, while accuracy is determined by recovery studies on spiked samples. For the analysis of plasticizers in complex matrices, acceptable precision is generally considered to be an RSD of less than 15-20%. mdpi.comuva.es Accuracy, measured as the percentage recovery of the analyte from a spiked matrix, should ideally be within the range of 70-120%. nih.govuva.es

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These limits are crucial for trace-level analysis. For plasticizers like adipates and phthalates, modern analytical instruments can achieve LODs in the range of nanograms per liter (ng/L) to micrograms per kilogram (µg/kg), depending on the matrix and the analytical technique employed. scielo.org.mxuva.eslns.lu

The following table provides hypothetical yet representative validation parameters for an analytical method for this compound, based on published data for analogous compounds.

Table 2: Representative Analytical Method Validation Parameters for this compound

Parameter Typical Value Description
Linearity (R²) > 0.99 A measure of how well the calibration curve fits the experimental data over a given concentration range.
Accuracy (Recovery) 70 - 120% The percentage of the true amount of analyte that is detected by the analytical method.
Precision (%RSD) < 15% The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) 0.1 - 10 µg/kg The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) 0.5 - 50 µg/kg The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Emerging Research Themes and Perspectives

Innovations in Benzyl (B1604629) 2-ethylhexyl adipate (B1204190) Synthesis Towards Green Chemistry Principles

The synthesis of adipate esters, including Benzyl 2-ethylhexyl adipate, is increasingly moving towards more sustainable and environmentally friendly methods, in line with the principles of green chemistry. This shift is driven by the growing demand for bio-based and biodegradable plasticizers. marketresearch.commdpi.com

Enzymatic Catalysis: A significant innovation is the use of enzymes, particularly immobilized lipases like Candida antarctica lipase (B570770) B (CALB), as biocatalysts. google.comnih.govoup.comresearchgate.net This method offers several advantages over traditional chemical catalysis, which often requires high temperatures and can lead to undesirable side reactions and toxic byproducts. google.comtandfonline.com Enzymatic esterification can be performed under milder conditions and demonstrates high selectivity. nih.govoup.comrsc.org Research has focused on optimizing reaction parameters such as temperature, reaction time, and enzyme amount to maximize the yield of adipate esters. nih.govtandfonline.com For instance, one study achieved a high conversion yield of 95.5% for dioleyl adipate in a solvent-free system using immobilized Candida antarctica lipase. nih.gov

Bio-based Feedstocks: There is a strong emphasis on utilizing renewable raw materials. plasticisers.orgbiooekonomie.de Adipic acid, a key precursor, can be produced from waste materials through fermentation processes, such as the reverse adipate degradation pathway in E. coli, which boasts a high yield. plasticisers.orgbiorxiv.org This bio-based approach significantly reduces the carbon footprint compared to petrochemical-based synthesis. plasticisers.org Sugars derived from agricultural waste or wood can also serve as a source for producing the necessary precursors for bio-plasticizers. biooekonomie.de

Solid Acid Catalysts: Another area of innovation involves the use of solid acid catalysts for the esterification of adipic acid. xdhg.com.cngoogle.com These catalysts, such as sulfonated magnetic SiO2 microspheres, offer high catalytic activity and can be easily separated and reused, which simplifies the production process and reduces waste. acs.orgnih.gov Studies have shown that these catalysts can achieve esterification rates of up to 99.00% under optimized conditions. acs.orgnih.gov

Advanced Modeling of Plasticizer-Polymer Interface and Compatibility Mechanisms

Understanding the interaction between plasticizers and polymers at a molecular level is crucial for designing effective and durable materials. Advanced modeling techniques, particularly molecular dynamics (MD) simulations, are providing unprecedented insights into these complex systems. mdpi.comquantistry.comnih.govresearchgate.netacs.orgaiche.org

Predicting Compatibility: MD simulations are used to predict the compatibility of plasticizers with polymers like polyvinyl chloride (PVC). mdpi.comnih.gov A key parameter is the solubility parameter; a smaller difference between the solubility parameters of the plasticizer and the polymer indicates better compatibility. mdpi.comnih.govresearchgate.net The Flory-Huggins theory is another thermodynamic model used to predict polymer-plasticizer compatibility by relating the activity of the plasticizer to its concentration in the polymer. aip.org These models help in screening potential plasticizer candidates before their synthesis and experimental testing. aiche.org

Investigating Microscopic Mechanisms: These simulations can reveal the specific interactions that govern compatibility, such as the formation of hydrogen bonds and van der Waals forces between the plasticizer and polymer molecules. mdpi.comnih.govrsc.org For example, studies have shown that the interaction energy between a plasticizer and PVC can be significantly influenced by the presence of polar functional groups in the plasticizer molecule. mdpi.comnih.gov

Modeling Plasticizer Diffusion and Migration: A critical aspect of plasticizer performance is its permanence, or its ability to remain within the polymer matrix over time. aip.org MD simulations can model the diffusion of plasticizer molecules within the polymer, providing insights into their migration resistance. mdpi.comnih.gov It has been found that the relaxation of the alkyl side chains of plasticizer molecules is a key factor limiting their diffusion in PVC. acs.org This understanding is vital for developing plasticizers with low migration rates. acs.org Multi-scale modeling approaches are also being employed to predict plasticizer loss in different environments. scispace.comucl.ac.uk

Table 1: Comparison of Modeling Techniques for Plasticizer-Polymer Interaction

Modeling TechniqueKey Insights Provided
Molecular Dynamics (MD) Simulations Predicts compatibility, interaction energies, diffusion rates, and microscopic plasticizing mechanisms. mdpi.comnih.govrsc.org
Flory-Huggins Theory Assesses thermodynamic compatibility based on the activity of the plasticizer in the polymer. aip.org
Mesoscale Simulations (e.g., DPD) Offers details on miscibility and predicts the amount of plasticizer that diffuses into the polymer network. scispace.comresearchgate.net

Interdisciplinary Research on the Environmental Lifecycles of Adipate Esters

The environmental fate and impact of adipate esters like this compound are subjects of extensive interdisciplinary research, acknowledging that these compounds can migrate from plastic products into the environment. nih.govnih.gov

Biodegradation Pathways: Adipate esters are generally considered to be biodegradable. mdpi.commdpi.com The biodegradation process typically involves the initial hydrolysis of the diester to a monoester and the corresponding alcohol. nih.govwho.int For di(2-ethylhexyl) adipate (DEHA), the initial breakdown products are mono(2-ethylhexyl)adipate, adipic acid, and 2-ethylhexanol. who.int These metabolites can then be further oxidized. who.int The rate of biodegradation can be influenced by the molecular structure of the adipate ester; for instance, a longer alkyl chain can slow down the rate of hydrolysis. nih.gov

Environmental Distribution: Due to its low water solubility, DEHA released into the environment is expected to partition mainly to solids such as soil and sediment. who.int It can also be found in wastewater sludge, indicating that sewage treatment plants can be a source of these compounds in the environment. nih.gov

Fungal and Microbial Degradation: Research has shown that various microorganisms, including fungi and bacteria, can contribute to the decomposition of adipate plasticizers. mdpi.comfrontiersin.org Fungi, in particular, are being studied for their ability to biotransform plasticizers. frontiersin.org The enzymatic de-esterification of these compounds is a key step in their microbial metabolism. frontiersin.org

Table 2: Environmental Fate of Di(2-ethylhexyl) adipate (DEHA)

Environmental CompartmentBehavior and Fate
Aquatic Environment Low partitioning due to low water solubility. who.int
Soil and Sediment Expected to be the main environmental sink. who.int Biodegradation occurs, with half-lives estimated to be in the range of days to weeks. canada.ca
Atmosphere Can be removed through washout by precipitation and dry deposition. canada.ca
Wastewater Treatment Can accumulate in sewage sludge. nih.gov

Future Directions in Analytical Characterization of this compound in Complex Systems

The accurate detection and quantification of this compound and other plasticizers in complex matrices like food, environmental samples, and polymers are crucial for assessing human exposure and environmental contamination. researchgate.net Future research in this area is focused on developing faster, more sensitive, and more environmentally friendly analytical methods.

Advanced Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the predominant techniques for analyzing plasticizers. researchgate.netnih.govmdpi.comchromatographyonline.com GC-MS is particularly well-suited for volatile and semi-volatile compounds like many adipate esters. researchgate.netchromatographyonline.com The development of methods using tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) enhances selectivity and sensitivity, allowing for the detection of trace levels of these compounds. researchgate.netnih.govmdpi.com

Innovative Sample Preparation: A significant challenge in plasticizer analysis is minimizing contamination from laboratory materials during sample preparation. mdpi.com To address this, new and improved sample preparation techniques are being explored. These include solid-phase microextraction (SPME), which can be combined with cooling to enhance extraction efficiency, and online purification techniques like turbulent flow chromatography (TFC). researchgate.netnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another approach being adapted for plasticizer analysis in complex matrices. mdpi.com

Ambient Mass Spectrometry: Emerging techniques like ambient mass spectrometry offer the potential for direct sample analysis with minimal or no sample preparation. researchgate.net This could significantly reduce analysis time and overcome the issue of background contamination. researchgate.net

Green Analytical Chemistry: There is a growing trend towards developing "green" analytical methods that use smaller volumes of less hazardous solvents. chromatographyonline.com For example, the use of ethyl acetate (B1210297) as a "green" solvent for extraction is being investigated. chromatographyonline.com

Table 3: Analytical Techniques for this compound and Other Plasticizers

TechniqueAbbreviationKey Features
Gas Chromatography-Mass Spectrometry GC-MSSuitable for volatile and semi-volatile compounds; high peak capacity. researchgate.netchromatographyonline.com
Liquid Chromatography-Mass Spectrometry LC-MS/MSHigh selectivity and sensitivity for a wide range of plasticizers. nih.gov
Solid-Phase Microextraction SPMEReduces solvent use and can be automated. researchgate.net
Turbulent Flow Chromatography TFCEnables online sample purification, reducing analysis time. nih.gov
Ambient Mass Spectrometry ---Allows for direct analysis with minimal sample preparation. researchgate.net

Q & A

Q. How can Bis(2-ethylhexyl) adipate be reliably identified in environmental samples?

Use gas chromatography-mass spectrometry (GC-MS) with Rxi-SVOCms columns (30 m, 0.25 mm ID, 0.25 µm) for separation. Bis(2-ethylhexyl) adipate elutes at 10.09–10.71 minutes under standardized conditions (e.g., 8270 MegaMix standard) . Confirm identity using reference standards (e.g., N-11219 at 500 mg) and characteristic fragments (e.g., m/z 129 for adipate backbone) .

Q. What are the critical physical-chemical properties of Bis(2-ethylhexyl) adipate for experimental design?

Key properties include:

  • Molecular weight: 370.58 g/mol
  • Boiling point: 281°C (analogous to Bis(2-ethylhexyl)amine)
  • Log P (octanol-water partition coefficient): ~11.28 (estimated from structural analogs) These parameters inform solvent selection, extraction protocols, and environmental fate modeling.

Advanced Research Questions

Q. How can researchers resolve co-elution issues between Bis(2-ethylhexyl) adipate and DEHP in GC-MS analysis?

Optimize column temperature programs to exploit retention time differences: Bis(2-ethylhexyl) adipate elutes earlier (10.09 min) than DEHP (10.71 min) . Use selective ion monitoring (SIM) for adipate-specific fragments (e.g., m/z 129) and compare against certified standards to mitigate false positives .

Q. What mechanistic approaches are used to assess the endocrine-disrupting potential of Bis(2-ethylhexyl) adipate?

Employ in vitro assays such as:

  • Estrogen receptor (ER) transactivation assays with HepG2 cells
  • Steroidogenic enzyme inhibition studies (e.g., CYP17A1 activity) Cross-validate with in vivo models (e.g., zebrafish embryotoxicity) to quantify EC50 values and dose-response relationships .

Q. How do environmental degradation pathways of Bis(2-ethylhexyl) adipate vary across matrices?

In aquatic systems, hydrolysis dominates (half-life: ~150 days at pH 7), while soil matrices show microbial degradation via esterase activity. Advanced studies should combine LC-MS/MS for metabolite tracking (e.g., mono-ethylhexyl adipate) and stable isotope probing to identify degradative microbiota .

Methodological Considerations

Q. What quality control measures are essential for quantifying Bis(2-ethylhexyl) adipate in human biomonitoring studies?

  • Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects.
  • Validate recovery rates (target: 85–115%) across physiological matrices (urine, serum) .
  • Report limits of detection (LOD) ≤0.1 µg/L to align with regulatory thresholds .

Q. How can computational models predict the environmental persistence of Benzyl 2-ethylhexyl adipate?

Apply quantitative structure-activity relationship (QSAR) models using parameters like:

  • Molecular volume (224.24 ų)
  • Estimated Henry’s law constant (2.15E-05 atm·m³/mol) Cross-reference with EPI Suite™ predictions to assess bioaccumulation potential and long-range transport .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity thresholds for Bis(2-ethylhexyl) adipate?

Acute exposure guidelines (PAC-1: 27 mg/m³; PAC-3: 1800 mg/m³) conflict with ecotoxicological data (LC50: 150–750 µg/L in aquatic species) . Resolve by contextualizing exposure durations (acute vs. chronic) and species-specific metabolic pathways. Prioritize in vitro-to-in vivo extrapolation (IVIVE) models for human relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.